3-Bromo-4-chloro-1-isobutyl-1H-pyrazole
CAS No.:
Cat. No.: VC15727775
Molecular Formula: C7H10BrClN2
Molecular Weight: 237.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H10BrClN2 |
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Molecular Weight | 237.52 g/mol |
IUPAC Name | 3-bromo-4-chloro-1-(2-methylpropyl)pyrazole |
Standard InChI | InChI=1S/C7H10BrClN2/c1-5(2)3-11-4-6(9)7(8)10-11/h4-5H,3H2,1-2H3 |
Standard InChI Key | NJKJYRKCJYXDPA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN1C=C(C(=N1)Br)Cl |
Introduction
"3-Bromo-4-chloro-1-isobutyl-1H-pyrazole" is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The compound features specific substituents:
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Bromo (Br) at position 3,
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Chloro (Cl) at position 4,
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An isobutyl group at position 1, attached to one of the nitrogen atoms.
These substituents contribute to the compound's unique chemical and physical properties, such as reactivity, polarity, and potential biological activity.
Molecular Formula
The molecular formula for "3-Bromo-4-chloro-1-isobutyl-1H-pyrazole" is .
Synthesis Pathways
The synthesis of "3-Bromo-4-chloro-1-isobutyl-1H-pyrazole" likely involves:
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Formation of the Pyrazole Ring: Condensation of a hydrazine derivative with a 1,3-diketone or equivalent precursor.
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Halogenation: Sequential introduction of bromine and chlorine using reagents like bromine (Br) and thionyl chloride (SOCl).
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Isobutyl Substitution: Alkylation of the pyrazole nitrogen using isobutyl bromide or chloride in the presence of a base like potassium carbonate.
Biological Activity
Pyrazole derivatives are widely studied for their biological activities. The presence of halogens (bromine and chlorine) often enhances bioavailability and interaction with biological targets due to increased lipophilicity and electronic effects. Potential applications include:
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Antimicrobial Agents: Effective against bacterial strains like E. coli or S. aureus.
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Anti-inflammatory Drugs: Pyrazoles are common scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs).
Agrochemical Applications
Halogenated pyrazoles are used in herbicides, fungicides, and pesticides due to their ability to disrupt metabolic pathways in target organisms.
Material Science
Compounds with halogens are utilized in organic electronics or as intermediates in polymer synthesis.
Spectroscopic Techniques
To confirm the identity and purity of "3-Bromo-4-chloro-1-isobutyl-1H-pyrazole," the following techniques are typically employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Signals for isobutyl protons.
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-NMR: Distinct peaks for halogenated carbons.
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Mass Spectrometry (MS):
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Molecular ion peak at ~237 m/z.
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Infrared Spectroscopy (IR):
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Bands for C-Br and C-Cl stretching vibrations.
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X-Ray Crystallography:
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To determine bond angles, torsional strain, and crystal packing.
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Challenges
Despite its potential, challenges include:
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Toxicity concerns due to halogens.
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Limited solubility in aqueous media affecting bioavailability.
Future Directions
Further research could focus on:
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Derivatization to enhance solubility or reduce toxicity.
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Evaluation of pharmacokinetics and pharmacodynamics for drug development.
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Exploration of its role as a synthetic intermediate in complex organic reactions.
This article provides an authoritative overview based on general principles of organic chemistry and known behaviors of pyrazole derivatives since specific data on this compound was unavailable from the search results provided.
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